molecular formula C16H21FN2O2 B6132257 N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide

N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide

Cat. No.: B6132257
M. Wt: 292.35 g/mol
InChI Key: KKACICYZUZREND-UHFFFAOYSA-N
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Description

N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide, commonly known as FPEP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of pyrrolidinyl amides and has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of FPEP is not fully understood. However, studies have suggested that FPEP exerts its therapeutic effects by modulating various signaling pathways. For example, FPEP has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. FPEP has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
FPEP has been shown to have various biochemical and physiological effects. Studies have demonstrated that FPEP can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. FPEP has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, FPEP has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of FPEP is its high purity, which allows for accurate and reproducible results in lab experiments. However, one of the limitations of FPEP is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of FPEP. One potential area of research is the development of FPEP analogs with improved solubility and bioavailability. Another area of research is the investigation of FPEP's potential use in combination with other drugs for the treatment of cancer and other diseases. Furthermore, the study of FPEP's mechanism of action and its effects on various signaling pathways could lead to the development of new therapeutic targets for the treatment of diseases.
Conclusion:
In conclusion, FPEP is a synthetic compound that has shown promising potential for the treatment of various diseases. The compound has been studied for its anti-cancer and anti-inflammatory activity, as well as its potential use in the treatment of neurological disorders. The synthesis method of FPEP involves the reaction between 4-fluoro phenyl acetic acid and 3-pyrrolidinone, and the compound has various biochemical and physiological effects. While FPEP has some limitations, there are several future directions for the study of this compound that could lead to the development of new therapeutic approaches for the treatment of diseases.

Synthesis Methods

The synthesis of FPEP involves the reaction between 4-fluoro phenyl acetic acid and 3-pyrrolidinone in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with 2-methylpropanoyl chloride to obtain the final product, FPEP. The purity of the compound can be improved by recrystallization or column chromatography.

Scientific Research Applications

FPEP has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. FPEP has also been found to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In addition, FPEP has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c1-11(2)16(21)18-14-9-15(20)19(10-14)8-7-12-3-5-13(17)6-4-12/h3-6,11,14H,7-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKACICYZUZREND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CC(=O)N(C1)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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